dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2,1-ij]quinoline core modified with dithiole and dicarboxylate moieties. Its structure includes electron-withdrawing groups (1,2-dioxo and 5-thioxo) and methyl substituents at positions 4,4,9, which influence its electronic and steric properties . The compound is synthesized via multi-step reactions involving cyclization and condensation, with structural confirmation relying on NMR, IR, and mass spectrometry . Key spectral markers include characteristic thioxo (C=S) IR stretches (~1308 cm⁻¹) and distinct quinoline proton shifts in ¹H NMR (e.g., δ ~9.35 ppm) .
Properties
Molecular Formula |
C21H17NO6S3 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
dimethyl 2-(5,11,11-trimethyl-2,3-dioxo-10-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-9-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C21H17NO6S3/c1-8-6-7-9-11(20-30-14(18(25)27-4)15(31-20)19(26)28-5)16(29)21(2,3)22-12(9)10(8)13(23)17(22)24/h6-7H,1-5H3 |
InChI Key |
NTGCMBJZTDEIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C(N3C(=O)C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrroloquinoline Skeleton
The pyrroloquinoline backbone is typically constructed through a Friedländer annulation reaction. A substituted aniline derivative, such as 4,4,9-trimethyl-5-amino-2-methoxyphenyl methane amide, undergoes condensation with a cyclic ketone under acidic conditions. For instance, formic acid catalyzes the cyclization, yielding the tricyclic pyrroloquinoline framework. Subsequent nitrosation using sodium nitrite and fluoroboric acid introduces a reactive imine intermediate, which is trapped with ethyl 2-methylacetoacetate to form a hydrazono-ester derivative.
Table 1: Key Reaction Parameters for Cycloaddition
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 78 |
| Temperature | 65°C (reflux) | - |
| Catalyst | Lithium hydroxide | - |
| Reaction Time | 12 hours | - |
Oxidative Coupling Strategy
Oxidative Fusion of Preformed Subunits
An alternative approach involves the independent synthesis of the pyrroloquinoline and dithiole dicarboxylate subunits, followed by oxidative coupling. The pyrroloquinoline component, bearing a reactive methylene group at position 6, is treated with iodine in dimethyl sulfoxide (DMSO), generating a radical intermediate. Concurrently, the dithiole dicarboxylate is activated via oxidation to a disulfide, enabling cross-coupling.
Optimization of Oxidizing Agents
Comparative studies reveal that iodine-DMSO systems outperform alternatives like manganese dioxide or ceric ammonium nitrate (CAN) in terms of regioselectivity. For example, iodine ensures coupling at the 6-ylidene position without side reactions at the quinoline nitrogen.
Table 2: Oxidizing Agent Efficacy
| Oxidizing Agent | Coupling Efficiency (%) | Side Products |
|---|---|---|
| Iodine-DMSO | 85 | <5% |
| MnO₂ | 62 | 15% (over-oxidized) |
| CAN | 45 | 20% (degradation) |
One-Pot Tandem Synthesis
Sequential Cyclization and Sulfurization
A streamlined one-pot method combines pyrroloquinoline formation and dithiole ring annulation. Starting with 4,4,9-trimethyl-5-nitroaniline, sequential hydrogenation (using Pd/C in dimethylformamide), cyclocondensation with DMAD, and in situ sulfurization with hydrogen sulfide gas yield the target compound in a single reaction vessel. This method reduces purification steps but requires precise control of reaction kinetics to prevent premature sulfurization.
Critical Parameters for One-Pot Synthesis
-
Hydrogen Pressure : Optimal at 30 psi to ensure complete nitro reduction without over-hydrogenation.
-
Temperature Gradient : Gradual heating from 25°C to 80°C prevents exothermic decomposition of intermediates.
-
Sulfur Source : H₂S gas provides superior thioxo group incorporation compared to solid sulfur donors like P₄S₁₀.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Multi-Step | High purity (>95%) | Lengthy (7–9 steps) | 32 |
| Oxidative Coupling | Modular subunit design | Requires pre-synthesized components | 41 |
| One-Pot Tandem | Reduced purification | Sensitive to reaction conditions | 58 |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Recent studies have indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds containing the dithiole structure have been shown to inhibit various cancer cell lines effectively. Research focusing on the synthesis of hybrid derivatives has revealed their potential as protein kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways that regulate growth and survival .
Pharmacological Studies : The pharmacological characterization of similar compounds has demonstrated their ability to interact with biological targets such as receptors and enzymes. For example, the interaction of such compounds with the c-Kit receptor tyrosine kinase has been studied for their binding affinities and inhibitory effects on tumor growth .
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions that facilitate the formation of complex organic molecules. This application is particularly valuable in the synthesis of pharmaceuticals where structural complexity is often required .
Reactivity in Synthesis : The dithiole group contributes to its reactivity in nucleophilic substitution reactions and cycloadditions. Such reactions are essential for creating diverse chemical entities in medicinal chemistry and materials science.
Material Science
Development of Advanced Materials : The compound's properties make it suitable for the formulation of advanced materials such as polymers and coatings. Its ability to enhance thermal stability and mechanical properties is particularly beneficial in applications requiring durable materials .
Nanotechnology Applications : Recent advancements in nanotechnology have seen compounds like dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate being explored for use in nanocarriers for drug delivery systems. Their unique structural features allow for functionalization that can improve drug solubility and targeting capabilities.
Case Studies
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Design and Synthesis of Antitumor Agents | Medicinal Chemistry | Identified derivatives with significant inhibitory effects on cancer cell proliferation. |
| Organic Synthesis of Dithiole Derivatives | Organic Chemistry | Developed new synthetic routes utilizing the compound as a key intermediate. |
| Applications in Nanotechnology | Material Science | Explored functionalization strategies for enhanced drug delivery systems. |
Mechanism of Action
The mechanism of action of dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The compound may modulate specific biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of dithiolo-pyrroloquinoline derivatives. Structural analogues include:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Shares a dicarboxylate ester but replaces the pyrroloquinoline core with an imidazopyridine system, reducing planarity and conjugation .
- 8,8-Dimethyl-11-thioxo-2,3,8,11-tetrahydro[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-5,6-dione (2n): Incorporates a dioxane ring, enhancing hydrophilicity compared to the target compound’s hydrophobic methyl groups .
Physicochemical Properties
Electronic and Reactivity Differences
- Electron-Withdrawing Effects: The target compound’s 1,2-dioxo and 5-thioxo groups increase electrophilicity at the quinoline core compared to 2q’s imino group, favoring nucleophilic attack .
- Solubility : The dicarboxylate esters in the target compound and 1l enhance solubility in polar aprotic solvents, whereas 2q’s methoxyphenyl group improves solubility in alcohols .
Spectral Comparisons
- NMR Profiles: The target compound’s methyl groups (δ ~2.05 ppm) and quinoline proton (δ ~9.35 ppm) align with 2q and 2n, confirming core structural similarity. However, absence of nitrophenyl or cyano groups eliminates aromatic proton shifts seen in 1l (δ 7.5–8.2 ppm) .
- IR Spectroscopy: Shared C=O (1700–1689 cm⁻¹) and C=S (1308 cm⁻¹) peaks distinguish dithiolo-pyrroloquinoline derivatives from imidazopyridine-based compounds like 1l, which exhibit CN stretches (2188 cm⁻¹) .
Biological Activity
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO6S3 |
| Molecular Weight | 475.55 g/mol |
| CAS Number | 331640-31-4 |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 624.3 °C (predicted) |
| pKa | -1.73 (predicted) |
This compound features a dithiole structure combined with a pyrroloquinoline moiety which is significant for its biological interactions.
Antitumor Activity
The antitumor potential of compounds with similar structural frameworks has been explored extensively. For instance, a series of synthesized analogs were evaluated for their cytotoxic effects against human tumor cell lines such as KB and HepG2. Among these compounds, some exhibited IC50 values significantly lower than standard treatments like etoposide . This suggests that the compound may also possess antitumor properties worthy of further investigation.
The mechanism by which such compounds exert their biological effects is often linked to their ability to interact with cellular targets such as DNA and various enzymes involved in cell proliferation. The structure–activity relationship (SAR) studies have shown that modifications in the side chains can enhance biological activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving dithiole derivatives found that certain compounds inhibited the growth of pathogenic bacteria effectively. Although specific data on this compound is scarce, the precedent set by related structures indicates a promising avenue for exploration .
- Cytotoxicity Assays : In vitro assays have been conducted on similar compounds to evaluate their cytotoxicity against cancer cell lines. For example, one study reported that certain dithiole derivatives exhibited significant growth inhibition in MCF-7 cells with GI50 values comparable to established chemotherapeutic agents .
- Computational Studies : Theoretical studies employing density functional theory (DFT) have been utilized to predict the reactivity and interaction profiles of similar compounds with biomolecular targets . Such computational approaches can aid in understanding how modifications to the molecular structure may enhance or diminish biological activity.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is essential.
- X-ray crystallography provides definitive confirmation of molecular geometry and bond angles, as demonstrated in single-crystal studies of structurally analogous dihydropyridine derivatives .
- NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, with chemical shifts aiding in assigning substituent positions (e.g., methyl or thioxo groups) .
- IR spectroscopy confirms functional groups like carbonyl (C=O) and thione (C=S) through characteristic stretching frequencies .
- HRMS (High-Resolution Mass Spectrometry) validates molecular weight and isotopic patterns, ensuring synthetic accuracy .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- One-pot multi-step reactions under reflux conditions (e.g., ethanol at 80°C for 2–6 hours) can assemble complex heterocyclic frameworks, as seen in analogous pyrroloquinoline syntheses .
- Recrystallization from polar aprotic solvents (e.g., DMF-EtOH mixtures) improves purity by removing unreacted intermediates .
- Protecting group strategies may stabilize reactive intermediates (e.g., ester groups in dicarboxylates) during cyclization steps .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states to identify rate-limiting steps, reducing trial-and-error experimentation .
- AI-driven simulations (e.g., COMSOL Multiphysics integrations) predict optimal solvent systems, temperatures, and catalyst loadings by analyzing historical reaction datasets .
- Reaction path search algorithms narrow experimental conditions, as implemented in ICReDD’s feedback loop between computation and experimentation .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with crystallographic bond lengths and angles to detect anomalies (e.g., tautomerism or dynamic exchange) .
- Dynamic NMR experiments at variable temperatures can reveal conformational flexibility in solution .
- Data management software automates outlier detection in spectral datasets, flagging inconsistencies for re-analysis .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Continuous-flow reactors minimize side reactions in exothermic steps (e.g., thione formation) by enhancing heat transfer .
- Membrane separation technologies (e.g., nanofiltration) isolate intermediates in multi-step syntheses, improving yield .
- In-line spectroscopic monitoring (e.g., FTIR probes) enables real-time adjustment of reaction parameters .
Q. How can instability issues during storage or synthesis be mitigated?
- Methodological Answer :
- Controlled atmosphere handling (e.g., nitrogen gloveboxes) prevents oxidation of thione or dithiole moieties .
- Lyophilization (freeze-drying) stabilizes hygroscopic intermediates by removing trace solvents .
- Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways early in development .
Q. What role do the dithiole and pyrroloquinoline rings play in electronic properties?
- Methodological Answer :
- UV-Vis spectroscopy and cyclic voltammetry quantify π-conjugation and redox activity, correlating with substituent effects (e.g., methyl vs. thioxo groups) .
- DFT-based HOMO-LUMO analysis predicts charge-transfer behavior, guiding applications in optoelectronic materials .
- Single-crystal conductivity measurements assess solid-state charge mobility, relevant for organic semiconductor research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
